Isopropyl m-tolyl sulphide
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Overview
Description
Isopropyl m-tolyl sulphide, also known as isopropyl m-tolyl sulfide, is an organic compound with the molecular formula C10H14S and a molecular weight of 166.283 g/mol . This compound is characterized by a benzene ring substituted with a methyl group and an isopropylthio group at the meta positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl m-tolyl sulphide typically involves the reaction of m-tolyl chloride with isopropyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl m-tolyl sulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding thiol.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Isopropyl m-tolyl sulphide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Isopropyl m-tolyl sulphide involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways. These interactions can result in the modulation of enzyme activity, receptor binding, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-methyl-3-(1-methylethyl)-: Similar structure but lacks the thio group, resulting in different chemical properties and reactivity.
Benzene, 1-methyl-3-(1-methylethyl)thio)-: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness
Isopropyl m-tolyl sulphide is unique due to the presence of the isopropylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
14905-80-7 |
---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H14S/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3 |
InChI Key |
CIUOVJDIRUPGIE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C)C |
14905-80-7 | |
Origin of Product |
United States |
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